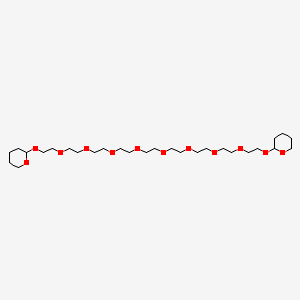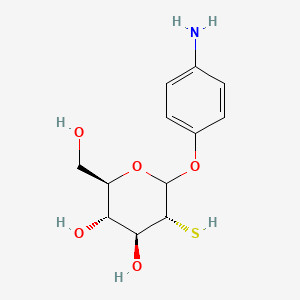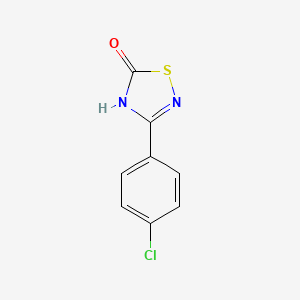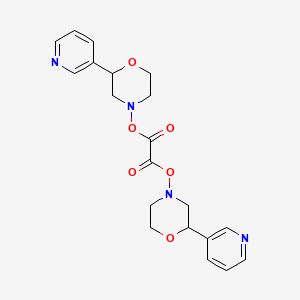
Bis(2-pyridin-3-ylmorpholin-4-yl) oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)morpholine oxalate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.239 g/mol . It is a white powder that has gained significant attention in scientific research due to its diverse biological and chemical properties. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry .
準備方法
The synthesis of 2-(Pyridin-3-yl)morpholine oxalate typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
化学反応の分析
2-(Pyridin-3-yl)morpholine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidative reactions where it reacts with oxidizing agents to form corresponding oxides . In reduction reactions, it can be reduced to form different derivatives depending on the reducing agents used. Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-(Pyridin-3-yl)morpholine oxalate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is utilized in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial processes, including the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-(Pyridin-3-yl)morpholine oxalate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function . This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(Pyridin-3-yl)morpholine oxalate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include morpholine, piperazine, and piperidine derivatives, which also have diverse biological and chemical activities . 2-(Pyridin-3-yl)morpholine oxalate stands out due to its specific applications in proteomics research and its potential in drug discovery . The presence of both the pyridine and morpholine moieties in its structure contributes to its unique reactivity and functionality.
特性
分子式 |
C20H22N4O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
bis(2-pyridin-3-ylmorpholin-4-yl) oxalate |
InChI |
InChI=1S/C20H22N4O6/c25-19(29-23-7-9-27-17(13-23)15-3-1-5-21-11-15)20(26)30-24-8-10-28-18(14-24)16-4-2-6-22-12-16/h1-6,11-12,17-18H,7-10,13-14H2 |
InChIキー |
SAKWTAWTBGSISA-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1OC(=O)C(=O)ON2CCOC(C2)C3=CN=CC=C3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)
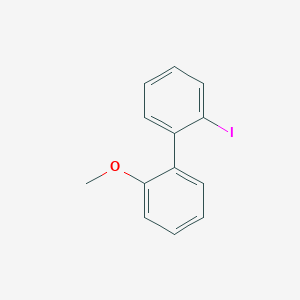

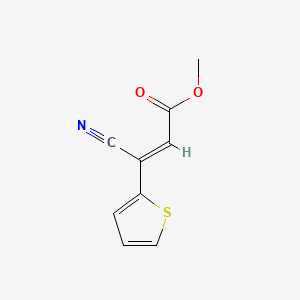
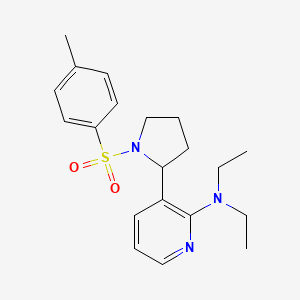
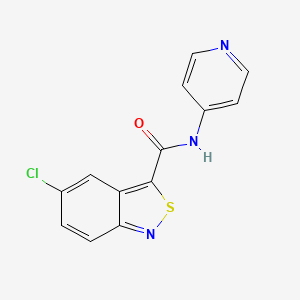

![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
